Cyclobutanecarbonyl isothiocyanate

Description

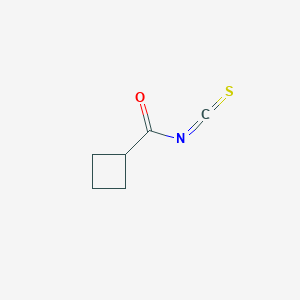

Structure

2D Structure

3D Structure

Properties

CAS No. |

161063-30-5 |

|---|---|

Molecular Formula |

C6H7NOS |

Molecular Weight |

141.19 g/mol |

IUPAC Name |

cyclobutanecarbonyl isothiocyanate |

InChI |

InChI=1S/C6H7NOS/c8-6(7-4-9)5-2-1-3-5/h5H,1-3H2 |

InChI Key |

WRAJOIZBVFOQNE-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C(=O)N=C=S |

Canonical SMILES |

C1CC(C1)C(=O)N=C=S |

Synonyms |

Cyclobutanecarbonyl isothiocyanate (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclobutanecarbonyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for cyclobutanecarbonyl isothiocyanate, a valuable reagent and building block in organic synthesis and drug discovery. The document details the core methodologies, experimental procedures, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Isothiocyanates (-N=C=S) are a class of reactive organic compounds that serve as versatile intermediates in the synthesis of a wide array of nitrogen and sulfur-containing heterocycles.[1][2] The unique reactivity of the isothiocyanate group allows for its participation in various cycloaddition and nucleophilic addition reactions, making it a valuable functional group in medicinal chemistry and materials science. Acyl isothiocyanates, which feature a carbonyl group attached to the nitrogen atom, exhibit enhanced reactivity compared to their alkyl or aryl counterparts.[1] This guide focuses on the synthesis of this compound, a molecule of interest due to the presence of the strained cyclobutyl ring, which can impart unique conformational constraints and metabolic stability to derivative compounds.

The primary and most direct method for the synthesis of acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate salt.[1][3] An alternative, though leading to a structural isomer (cyclobutyl isothiocyanate), is the conversion of the corresponding primary amine.

Core Synthesis Protocol: From Acyl Chloride

The most straightforward and widely employed method for the synthesis of this compound is the reaction of cyclobutanecarbonyl chloride with a suitable thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate.[1] This nucleophilic substitution reaction proceeds readily to yield the desired acyl isothiocyanate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical synthesis of this compound from cyclobutanecarbonyl chloride.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Cyclobutanecarbonyl Chloride | 1.0 eq | Starting material |

| Potassium Thiocyanate | 1.1 - 1.5 eq | Thiocyanating agent |

| Solvent | Acetonitrile, Benzene, or similar aprotic solvent | Anhydrous conditions are preferred[3] |

| Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | Optional, but can improve reaction rate and yield[3] |

| Reaction Temperature | Room Temperature to Reflux | Reaction is typically exothermic |

| Reaction Time | 1 - 6 hours | Monitored by TLC or GC |

| Typical Yield | 60 - 85% | Based on analogous acyl isothiocyanate syntheses[3] |

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Cyclobutanecarbonyl chloride

-

Potassium thiocyanate (dried)

-

Anhydrous acetonitrile (or benzene)

-

Tetrabutylammonium bromide (optional, as a phase transfer catalyst)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add potassium thiocyanate (1.2 equivalents) and, if used, a catalytic amount of tetrabutylammonium bromide (e.g., 3 mol%).

-

Add anhydrous acetonitrile to the flask to create a slurry.

-

Dissolve cyclobutanecarbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel.

-

Reaction: Add the cyclobutanecarbonyl chloride solution dropwise to the stirred slurry of potassium thiocyanate at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or gently heat to reflux.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting acyl chloride is consumed (typically 1-6 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the insoluble potassium chloride and any unreacted potassium thiocyanate.

-

Wash the filtered solids with a small amount of anhydrous acetonitrile.

-

Combine the filtrate and the washings.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a clear, colorless, or pale yellow oil.[3]

-

Characterization: The final product should be characterized by infrared (IR) spectroscopy (strong, characteristic N=C=S stretch around 1990 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.[3]

Alternative Synthetic Pathway: From Primary Amine

An alternative route involves the synthesis of the structural isomer, cyclobutyl isothiocyanate, from cyclobutylamine. This is a common and versatile method for preparing a wide range of isothiocyanates.[4][5][6] The general two-step, one-pot procedure involves the formation of a dithiocarbamate salt intermediate by reacting the primary amine with carbon disulfide in the presence of a base, followed by desulfurization to yield the isothiocyanate.

Signaling Pathway Diagram

Caption: The two-step conversion of a primary amine to an isothiocyanate.

This method, while not yielding the title compound, is a robust alternative for accessing the isomeric cyclobutyl isothiocyanate, which may be a suitable substitute in some applications.

Conclusion

The synthesis of this compound is most directly achieved through the reaction of cyclobutanecarbonyl chloride with a thiocyanate salt. This method is generally high-yielding and proceeds under mild conditions. For researchers interested in the isomeric cyclobutyl isothiocyanate, the conversion of cyclobutylamine via a dithiocarbamate intermediate offers a reliable and versatile alternative. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis and application of these valuable chemical entities in a research and development setting.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Isothiocyanate synthesis [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Cyclobutanecarbonyl Isothiocyanate: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for cyclobutanecarbonyl isothiocyanate is limited in publicly available literature. This guide is based on the well-established chemical principles and reactivity patterns of acyl isothiocyanates. The experimental protocols provided are representative examples for this class of compounds and may require optimization for this specific molecule.

Introduction

This compound is an organic compound belonging to the class of acyl isothiocyanates. These compounds are characterized by the presence of an isothiocyanate group (-N=C=S) attached to a carbonyl group (C=O). The presence of the electron-withdrawing acyl group significantly influences the reactivity of the isothiocyanate moiety, making acyl isothiocyanates versatile building blocks in organic synthesis.[1][2] This guide provides a comprehensive overview of the predicted chemical properties, reactivity, and potential synthetic applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | Calculated |

| Molecular Weight | 141.19 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid | General observation for acyl isothiocyanates |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, benzene) and reactive with protic solvents like water and alcohols.[3] | General solubility of isothiocyanates |

| Spectroscopic Data | ||

| IR (Infrared) Spectroscopy | Strong, characteristic absorption for the -N=C=S group is expected in the range of 1930-1990 cm⁻¹. A strong carbonyl (C=O) stretch is also anticipated.[4] | General IR data for acyl isothiocyanates |

| ¹³C NMR Spectroscopy | The carbon of the isothiocyanate group is expected to have a chemical shift in the range of δ 130-140 ppm. | General NMR data for isothiocyanates |

| ¹H NMR Spectroscopy | Signals corresponding to the cyclobutyl ring protons would be expected. | General NMR principles |

Reactivity and Synthetic Applications

Acyl isothiocyanates are highly reactive electrophiles due to the presence of two electrophilic carbon centers: the carbonyl carbon and the isothiocyanate carbon.[1] The electron-withdrawing nature of the adjacent acyl group enhances the reactivity of the isothiocyanate group towards nucleophiles.[1]

Reactivity Profile

The reactivity of this compound is governed by three active centers: the nucleophilic nitrogen atom and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups.[1] This trifunctional nature allows for a diverse range of chemical transformations.

Caption: Reactive sites of this compound.

Reactions with Nucleophiles

The most common reactions of acyl isothiocyanates involve the addition of nucleophiles to the electrophilic isothiocyanate carbon.[1]

This compound is expected to react readily with primary and secondary amines to form N-acylthioureas. These reactions are typically fast and can be carried out under mild conditions.[1] The resulting N-acylthioureas are valuable intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles.[1][2]

Caption: Reaction with amines to form N-acylthioureas.

The reaction of isothiocyanates with alcohols yields thiocarbamates.[5][6] While generally less reactive than amines, alcohols can add to the isothiocyanate group, particularly under basic conditions or with more nucleophilic alkoxides. The reaction of this compound with alcohols is expected to produce O-alkyl cyclobutanecarbonylthiocarbamates.

Caption: Reaction with alcohols to form thiocarbamates.

Synthesis of Heterocyclic Compounds

A significant application of acyl isothiocyanates is in the synthesis of a wide variety of heterocyclic compounds. The bifunctional nature of the molecule allows for cyclization reactions with various reagents.[1][2]

For instance, the reaction of this compound with compounds containing both an amine and another nucleophilic group can lead to the formation of five- or six-membered rings. Examples include the synthesis of thiazoles, thiadiazoles, and triazoles.[1][2]

Experimental Protocols

The following are general, representative protocols for the synthesis of acyl isothiocyanates and their subsequent reaction with amines. These should be adapted and optimized for this compound.

Synthesis of this compound

Acyl isothiocyanates are commonly prepared by the reaction of the corresponding acyl chloride with a thiocyanate salt.[1][2]

Materials:

-

Cyclobutanecarbonyl chloride

-

Potassium thiocyanate (or another suitable thiocyanate salt)

-

Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or benzene)[7][8]

Procedure:

-

A solution of cyclobutanecarbonyl chloride in the chosen anhydrous solvent is added dropwise to a stirred suspension of an equivalent amount of potassium thiocyanate in the same solvent.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the acyl chloride and the appearance of the isothiocyanate peak).

-

Upon completion, the inorganic salt precipitate (e.g., potassium chloride) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation if necessary.

Caption: Synthesis of this compound.

Synthesis of N-Cyclobutanecarbonyl-N'-phenylthiourea

This protocol describes the reaction of this compound with aniline as a representative primary amine.

Materials:

-

This compound

-

Aniline

-

Anhydrous aprotic solvent (e.g., dichloromethane or benzene)[8]

Procedure:

-

This compound is dissolved in the anhydrous solvent.

-

An equimolar amount of aniline, dissolved in the same solvent, is added dropwise to the stirred solution of the isothiocyanate at room temperature.

-

The reaction is typically exothermic and proceeds rapidly. The mixture is stirred for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

The product, N-cyclobutanecarbonyl-N'-phenylthiourea, often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Safety and Handling

Acyl isothiocyanates should be handled with care in a well-ventilated fume hood. They are generally considered to be lachrymators and are harmful if swallowed, inhaled, or absorbed through the skin.[3][9][10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[10][11][12] These compounds are also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[11]

Conclusion

This compound, as a member of the acyl isothiocyanate family, is a promising and versatile reagent for organic synthesis. Its enhanced reactivity compared to simple alkyl or aryl isothiocyanates makes it a valuable precursor for the construction of complex molecules, particularly a wide array of heterocyclic systems. While specific data for this compound is sparse, the general reactivity patterns of acyl isothiocyanates provide a strong foundation for its exploration in medicinal chemistry and materials science. Further research into the specific properties and reactions of this compound is warranted to fully unlock its synthetic potential.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reaction of lachrymator Allyl Isothiocyanate with Alcohol | Semantic Scholar [semanticscholar.org]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. tandfonline.com [tandfonline.com]

- 9. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Spectroscopic Profile of Cyclobutanecarbonyl Isothiocyanate

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimental spectroscopic data (NMR, IR, MS) for cyclobutanecarbonyl isothiocyanate (CAS No. 161063-30-5). The following data is a prediction based on the analysis of its constituent functional groups and spectroscopic data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to provide an expected spectroscopic profile and general methodologies for its experimental determination.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound are summarized in the following tables. These predictions are derived from the known spectral characteristics of the cyclobutyl group, the acyl isothiocyanate functionality, and related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.5 - 4.0 | Multiplet | 1H | CH directly attached to C=O |

| ~2.0 - 2.5 | Multiplet | 4H | CH₂ adjacent to the methine |

| ~1.8 - 2.0 | Multiplet | 2H | Remaining CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 - 175 | C=O (Carbonyl) |

| ~140 - 150 | N=C=S (Isothiocyanate) |

| ~40 - 45 | CH directly attached to C=O |

| ~25 - 30 | CH₂ adjacent to the methine |

| ~18 - 22 | Remaining CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 3000 | Strong | C-H stretch (cyclobutyl) |

| ~2000 - 2150 | Very Strong, Broad | N=C=S asymmetric stretch |

| ~1720 - 1740 | Strong | C=O stretch (acyl) |

| ~1450 | Medium | CH₂ scissoring |

| ~950 - 1100 | Medium | C-N stretch and C-C stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Interpretation |

| 141 | Molecular Ion [M]⁺ |

| 113 | Loss of CO |

| 83 | Cyclobutylcarbonyl cation [C₄H₇CO]⁺ |

| 58 | Isothiocyanate fragment [NCS]⁺ |

| 55 | Cyclobutyl cation [C₄H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr plates.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) as a hard ionization technique to induce fragmentation, which provides structural information. A standard electron energy of 70 eV is typically used.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Cyclobutanecarbonyl Isothiocyanate: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclobutanecarbonyl isothiocyanate. Due to the limited availability of direct thermophysical data for this specific compound, this document focuses on established experimental protocols for its preparation and detailed methodologies for its analytical characterization. This approach equips researchers with the necessary information to synthesize and determine the thermophysical properties of this compound in a laboratory setting.

Synthesis of this compound

The most direct and widely employed method for the synthesis of acyl isothiocyanates, such as this compound, involves the reaction of the corresponding acyl chloride with a thiocyanate salt.[1][2][3] Cyclobutanecarbonyl chloride is a readily available starting material, making this a practical and efficient synthetic route.

A general and facile protocol for preparing isothiocyanates relies on the decomposition of dithiocarbamate salts, which can be generated in situ.[4][5] However, for acyl isothiocyanates, the reaction of an acyl chloride with a thiocyanate salt is a more direct approach.[1] Phase transfer catalysis can be employed to facilitate the reaction between the acyl chloride and the thiocyanate salt, often leading to higher yields and milder reaction conditions.[2]

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is adapted from established methods for the synthesis of acyl isothiocyanates.[1][2][3]

Materials:

-

Cyclobutanecarbonyl chloride

-

Potassium thiocyanate (or another suitable thiocyanate salt like ammonium thiocyanate)[1]

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide), optional[2]

Procedure:

-

In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of cyclobutanecarbonyl chloride in an anhydrous solvent is prepared.

-

A stoichiometric equivalent or a slight excess of dried potassium thiocyanate is added to the solution.

-

If using phase transfer catalysis, a catalytic amount of tetrabutylammonium bromide is added.[2]

-

The reaction mixture is stirred at room temperature or gently heated, depending on the reactivity of the substrate.[1][2] The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the acyl chloride carbonyl peak and the appearance of the characteristic strong isothiocyanate peak around 1990 cm⁻¹.[2]

-

Upon completion of the reaction, the inorganic salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of the synthesized this compound.

Table 1: Analytical Techniques for the Characterization of this compound

| Property to be Determined | Analytical Method | Expected Observations/Data |

| Identity and Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram with a corresponding mass spectrum consistent with the molecular weight of this compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Retention time can be used for quality control. | |

| Structural Confirmation | Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group typically appears in the region of 1950-1975 cm⁻¹. The carbonyl (C=O) stretching absorption is expected in the region of 1715-1735 cm⁻¹.[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | The proton and carbon NMR spectra will show characteristic signals corresponding to the cyclobutyl ring and the carbonyl and isothiocyanate carbons. | |

| Thermophysical Properties | Differential Scanning Calorimetry (DSC) | Determination of melting point and any phase transitions. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. | |

| Boiling Point Apparatus | Measurement of the boiling point at a specific pressure. | |

| Pycnometry or Densitometry | Determination of the density of the liquid compound. |

Experimental Protocols for Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): A Varian CP-3800 gas chromatograph equipped with a Varian 1200 Quadrupole MS/MS or a similar system can be used. A suitable column, such as a Varian VF-5ms (30 m x 0.25 mm x 0.25 µm), can be employed. The oven temperature can be programmed to start at 50°C, ramp to 110°C, and then to 300°C to ensure separation. The mass spectrometer will provide the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and structure.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for assessing the purity of isothiocyanates. A reverse-phase C18 column with a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile, can be used for separation.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates or as a solution in a suitable solvent. The presence of a strong absorption band between 1950 and 1975 cm⁻¹ is a key indicator of the isothiocyanate functional group.[3]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting materials to the fully characterized this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, isothiocyanates as a class of compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][7] The biological effects of isothiocyanates are often attributed to their ability to react with nucleophilic cellular targets, such as thiol groups in proteins.[7] For instance, some isothiocyanates have been shown to inhibit glutathione reductase, a key enzyme in cellular antioxidant defense.[7]

Further research is required to elucidate the specific biological targets and signaling pathways of this compound. The experimental protocols outlined in this guide provide the foundational step of obtaining the pure compound for such biological investigations.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. tandfonline.com [tandfonline.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Solubility of Cyclobutanecarbonyl Isothiocyanate in Organic Solvents

This technical guide is intended for researchers, scientists, and professionals in drug development, offering insights into the solubility characteristics of cyclobutanecarbonyl isothiocyanate. Given the absence of direct quantitative data, this document extrapolates information from related isothiocyanate compounds to provide a foundational understanding for experimental design.

Expected Solubility Profile

This compound, an acyl isothiocyanate, is anticipated to exhibit good solubility in a range of common organic solvents. The presence of the electrophilic isothiocyanate group and the relatively nonpolar cyclobutane ring suggests that it will be miscible with many organic media. Isothiocyanates, as a class of compounds, are generally soluble in alcohols, ethers, and aromatic hydrocarbons. For instance, allyl isothiocyanate is very soluble in benzene, ethanol, and ether.

The solubility is largely dictated by the molecule's ability to form intermolecular interactions with the solvent. It is expected that this compound will be soluble in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in nonpolar solvents like toluene and hexane. Its solubility in polar protic solvents like ethanol and methanol is also expected to be high.

Comparative Solubility of Related Isothiocyanates

To provide a contextual understanding, the following table summarizes the solubility of other isothiocyanates in various organic solvents. This data can serve as a preliminary guide for solvent selection in experiments involving this compound.

| Compound Name | Molecular Formula | Soluble In | Notes |

| Allyl Isothiocyanate | C₄H₅NS | Benzene, Ether, Ethanol, Chloroform[1] | Miscible with most organic solvents[1]. |

| Benzyl Isothiocyanate | C₈H₇NS | Acetone, Benzene, Ethanol | Generally soluble in common organic solvents. |

| Cyclohexyl Isothiocyanate | C₇H₁₁NS | Alcohol[2] | |

| Phenyl Isothiocyanate | C₇H₅NS | Alcohol, Ether |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the saturation shake-flask method, followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vial to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated from the measured concentration and the dilution factor.

General Synthesis of Acyl Isothiocyanates

Acyl isothiocyanates are typically synthesized from their corresponding acyl chlorides. The following diagram illustrates a general synthetic pathway.

References

An In-depth Technical Guide to the Health and Safety of Cyclobutanecarbonyl Isothiocyanate

Disclaimer: A specific Safety Data Sheet (SDS) for cyclobutanecarbonyl isothiocyanate is not publicly available. This guide has been compiled using data from structurally analogous compounds, namely allyl isothiocyanate, cyclohexyl isothiocyanate, and cyclopentyl isothiocyanate, as well as general safety protocols for handling reactive and uncharacterized chemical compounds. The information herein should be used as a preliminary guide for risk assessment and is not a substitute for a compound-specific SDS. All laboratory work should be conducted with the utmost caution and under the supervision of qualified personnel.

Hazard Identification and Classification

Based on analogous isothiocyanate compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][3] Isothiocyanates are known skin irritants and sensitizers.[3][4]

-

Eye Damage/Irritation: Causes serious eye damage.[1][3] It is expected to be a lachrymator, a substance that causes tearing.[1][2]

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]

-

Reactivity: Moisture-sensitive.[1] Reacts with water, acids, strong oxidizing agents, strong bases, alcohols, and amines.[1]

Physical and Chemical Properties (Inferred)

Quantitative data for this compound is not available. The following table summarizes data from analogous compounds to provide an estimated profile.

| Property | Allyl Isothiocyanate | Cyclohexyl Isothiocyanate | Cyclopentyl Isothiocyanate | Cyclobutanecarbonyl chloride (Precursor) |

| Appearance | Colorless to pale-yellow oily liquid[5] | Colorless liquid[1] | Colorless liquid[2][6] | Liquid[7] |

| Odor | Irritating, pungent[5] | Not specified | Pungent[2] | Not specified |

| Boiling Point | 152 °C (300 °F)[5] | Not specified | 94 - 95 °C @ 15 mmHg[6] | 60 °C / 50 mmHg[7] |

| Flash Point | 46 °C (114.8 °F)[5] | Not specified | Not specified | 37 °C (98.6 °F) - closed cup[7] |

| Molecular Formula | C4H5NS[5] | C7H11NS[1] | C6H9NS | C5H7ClO[7] |

| Solubility | Insoluble in water[5] | Water soluble[1] | Not specified | Not specified |

Toxicological Information (Based on Analogues)

No specific toxicological data exists for this compound. The data below for related compounds indicates a high potential for toxicity.

| Compound | Hazard Classification | Key Findings |

| Allyl Isothiocyanate | Acute Toxicity (Oral, Dermal, Inhalation)[8], Skin Corrosion/Irritation[8], Serious Eye Damage[8] | Fatal in contact with skin or if inhaled.[8] Causes severe skin burns and eye damage.[8] Very toxic to aquatic life with long-lasting effects.[8] |

| Cyclohexyl Isothiocyanate | Acute Toxicity (Oral, Dermal, Inhalation)[1], Skin Corrosion/Irritation (Category 1B)[1], Serious Eye Damage (Category 1)[1] | Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes severe skin burns and eye damage.[1] May cause allergy or asthma symptoms.[3][4] |

| Cyclopentyl Isothiocyanate | Acute Toxicity (Oral, Dermal, Inhalation)[2], Skin Irritation (Category 2)[2], Serious Eye Irritation (Category 2)[2] | Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2] |

Experimental Protocols

Standard Operating Procedure for Safe Handling

Given the anticipated hazards, a stringent protocol is required when working with this compound.

-

Risk Assessment: Before any experiment, conduct a thorough risk assessment.[9][10] Since the hazards are not fully known, treat the compound as highly toxic and reactive.[3]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[3] Ensure that a safety shower and eyewash station are immediately accessible.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: ANSI Z87.1-compliant safety goggles and a face shield are mandatory.[3]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[3] Inspect gloves before each use and change them frequently.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[3]

-

-

Handling:

-

Avoid all personal contact, including inhalation.[11]

-

Use the smallest quantities possible for the experiment.

-

Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials.[11]

-

Use spark-proof tools and ground all equipment to prevent static discharge.[8]

-

-

Waste Disposal:

Emergency Protocol for Chemical Spills

Prompt and appropriate action is critical in the event of a spill.[8]

-

Immediate Actions:

-

For Minor Spills (<100 mL, contained in a fume hood):

-

Ensure proper PPE is worn before attempting cleanup.

-

Prevent the spread of the liquid using an inert absorbent material such as vermiculite, sand, or cat litter.[11] Do not use combustible materials like paper towels.

-

Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.[2]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.[1]

-

-

For Major Spills (>100 mL or outside a fume hood):

Visual Workflows

Risk Assessment for Novel Compounds

Caption: A logical workflow for assessing and mitigating risks before handling a novel chemical.

Emergency Response to a Chemical Spill

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 3. twu.edu [twu.edu]

- 4. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]

- 5. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]

- 6. chemkleancorp.com [chemkleancorp.com]

- 7. acs.org [acs.org]

- 8. Hazardous Chemical Spill Cleanup [binghamton.edu]

- 9. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 10. Chemistry Teaching Labs - Risk Assessments [chemtl.york.ac.uk]

- 11. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

Cyclobutanecarbonyl Isothiocyanate: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Reactivity, and Potential Therapeutic Applications

Cyclobutanecarbonyl isothiocyanate is a reactive chemical intermediate with potential applications in the synthesis of novel therapeutic agents. The presence of both a strained cyclobutane ring and a highly reactive isothiocyanate functional group makes it a versatile building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characteristics, reactivity, and potential applications of this compound for researchers, scientists, and drug development professionals.

Synthesis of this compound

The most direct and widely employed method for the synthesis of acyl isothiocyanates, including this compound, involves the reaction of the corresponding acyl chloride with a suitable thiocyanate salt.[1] This nucleophilic substitution reaction is typically efficient and proceeds under mild conditions.

A general synthetic workflow for the preparation of this compound is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound from cyclobutanecarbonyl chloride is as follows:

Materials:

-

Cyclobutanecarbonyl chloride

-

Potassium thiocyanate (or Ammonium thiocyanate), dried

-

Anhydrous acetone (or acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve dried potassium thiocyanate (1.1 equivalents) in anhydrous acetone.

-

Stir the suspension under an inert atmosphere at room temperature.

-

Add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous acetone dropwise to the stirred suspension over a period of 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the acyl chloride and the appearance of the characteristic isothiocyanate peak.

-

Upon completion, the precipitated potassium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel, although for many applications, the crude material may be of sufficient purity.

Spectroscopic Data Summary

| Spectroscopic Technique | Expected Characteristics for this compound |

| Infrared (IR) Spectroscopy | A strong, characteristic absorption band in the region of 2000-2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group. A strong carbonyl (C=O) stretching band is expected around 1700-1750 cm⁻¹. |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the cyclobutane ring. The proton alpha to the carbonyl group is expected to be a multiplet at approximately 3.0-3.5 ppm. The other cyclobutyl protons would appear as multiplets in the range of 1.8-2.5 ppm. |

| ¹³C NMR Spectroscopy | The isothiocyanate carbon (-N=C =S) typically shows a broad signal in the range of 120-140 ppm, which can sometimes be difficult to observe due to quadrupolar relaxation of the adjacent nitrogen atom.[2][3] The carbonyl carbon is expected around 160-170 ppm. The cyclobutane carbons would appear in the aliphatic region, with the carbon alpha to the carbonyl at a higher chemical shift. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observable. Characteristic fragmentation patterns for isothiocyanates include the loss of the isothiocyanate group or cleavage of the cyclobutane ring. Common fragments for alkyl isothiocyanates include ions at m/z 72 (CH₂NCS⁺) and m/z 59 (NCSH⁺).[4] |

Reactivity and Synthetic Applications

Acyl isothiocyanates are versatile intermediates in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the isothiocyanate carbon.[1][5] This dual reactivity allows for a wide range of transformations, particularly in the synthesis of heterocyclic compounds.

The general reactivity of this compound is expected to follow that of other acyl isothiocyanates, as depicted in the following diagram:

Caption: General reactivity of this compound.

Key reactions involving acyl isothiocyanates include:

-

Reaction with Amines: Acyl isothiocyanates react readily with primary and secondary amines to form N-acylthioureas. These thiourea derivatives can serve as precursors for various heterocyclic systems.

-

Reaction with Hydrazines: The reaction with hydrazines leads to the formation of acylthiosemicarbazides, which are important intermediates for the synthesis of triazoles and thiadiazoles.

-

Cycloaddition Reactions: The isothiocyanate moiety can participate in cycloaddition reactions with various dienophiles and dipolarophiles to construct five- and six-membered heterocyclic rings.

-

Synthesis of Thiazoles and Thiazolidines: Acyl isothiocyanates are valuable starting materials for the synthesis of substituted thiazoles and thiazolidinones, which are common scaffolds in medicinal chemistry.

Potential Applications in Drug Development

While specific biological activities of this compound have not been reported, the isothiocyanate functional group is a well-established pharmacophore with a broad range of biological activities. Furthermore, the cyclobutane motif is frequently incorporated into drug candidates to modulate their physicochemical properties and metabolic stability.

Anticancer Activity: Many natural and synthetic isothiocyanates exhibit potent anticancer properties.[6] They are known to induce apoptosis, inhibit cell cycle progression, and modulate various signaling pathways involved in cancer development. The covalent modification of key cellular proteins, such as tubulin, by isothiocyanates has been identified as a potential mechanism of their anticancer action.[7]

Antimicrobial and Anti-inflammatory Effects: Isothiocyanates have also demonstrated significant antimicrobial and anti-inflammatory activities. Their ability to react with microbial proteins and modulate inflammatory pathways makes them attractive candidates for the development of new anti-infective and anti-inflammatory agents.

The incorporation of the cyclobutane ring into an isothiocyanate-containing molecule could offer several advantages in drug design, including:

-

Improved Lipophilicity: The cyclobutane group can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

-

Metabolic Stability: The strained ring system may influence the metabolic profile of the compound, potentially leading to a longer half-life.

-

Conformational Rigidity: The rigid nature of the cyclobutane ring can lock the molecule into a specific conformation, which may lead to higher binding affinity and selectivity for its biological target.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic analysis of covalent modifications of tubulins by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Synthetic Guidance for Cyclobutanecarbonyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of commercial suppliers for cyclobutanecarbonyl isothiocyanate (CAS No. 161063-30-5), a niche reagent with applications in organic synthesis and drug discovery. Due to the specialized nature of this compound, readily available quantitative data from suppliers is limited. This guide presents the available information and outlines a general synthetic protocol for its preparation.

Commercial Suppliers

Identifying commercial suppliers for this compound can be challenging as it is not a widely stocked reagent. The following companies have been identified as potential sources. Researchers are advised to inquire directly with these suppliers for current availability, purity specifications, and pricing.

Table 1: Potential Commercial Suppliers of this compound

| Supplier | Location | Contact Information | Notes |

| Youchemicals Limited | China | [1] 2154173791 | Listed as a trading company. |

| Chemcd | China | --INVALID-LINK-- | A chemical database listing Youchemicals Limited as a supplier. |

| Conier Chem and Pharma Limited | Chongqing, China | --INVALID-LINK-- | Listed as a supplier of various chemical intermediates. |

Note: Direct product pages with detailed specifications for this compound from these suppliers were not publicly accessible at the time of this guide's compilation. The information is based on supplier directories and listings.

Synthesis of this compound

In the absence of a readily available commercial supply, in-house synthesis may be required. A common method for the synthesis of acyl isothiocyanates involves the reaction of the corresponding acyl chloride with a thiocyanate salt. The following is a general experimental protocol that can be adapted for the synthesis of this compound from cyclobutanecarbonyl chloride.

General Experimental Protocol: Synthesis from Acyl Chloride

This protocol is based on established methods for the synthesis of acyl isothiocyanates.

Materials:

-

Cyclobutanecarbonyl chloride

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN), dried

-

Anhydrous aprotic solvent (e.g., acetone, acetonitrile)

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with potassium thiocyanate (or sodium thiocyanate) and an anhydrous aprotic solvent.

-

Addition of Acyl Chloride: Cyclobutanecarbonyl chloride is added dropwise to the stirred suspension of the thiocyanate salt in the solvent at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the acyl chloride peak and the appearance of the isothiocyanate peak around 2000-2100 cm⁻¹).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salt byproduct (e.g., KCl or NaCl) is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound can then be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Purity and Characterization

For synthesized this compound, it is crucial to confirm its identity and purity. Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic isothiocyanate (-N=C=S) stretching vibration.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To determine the elemental composition.

Researchers should establish appropriate purity criteria based on the intended application.

This guide serves as a starting point for sourcing or synthesizing this compound. Direct engagement with chemical suppliers and careful execution and adaptation of the synthetic protocol are recommended for successful procurement or production of this valuable research chemical.

References

Methodological & Application

Application Notes and Protocols: Cyclobutanecarbonyl Isothiocyanate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarbonyl isothiocyanate is an intriguing, yet underexplored, chemical entity with significant potential in medicinal chemistry. This molecule uniquely combines the structural rigidity and metabolic stability of a cyclobutane ring with the reactive, covalent-bonding capabilities of an isothiocyanate group.[1] Isothiocyanates are well-documented for their anticancer, anti-inflammatory, and antimicrobial properties, primarily acting through covalent modification of cysteine and lysine residues on target proteins.[2][3][4] The cyclobutane motif is increasingly incorporated into drug candidates to enhance pharmacological properties such as metabolic stability and binding affinity.[1] This document outlines the potential applications of this compound as a versatile building block for creating novel therapeutics and as a tool for chemical biology. Detailed protocols for its synthesis and proposed experimental workflows for its application are provided.

Introduction

The isothiocyanate (−N=C=S) functional group is a potent electrophile found in numerous naturally occurring compounds, such as sulforaphane from broccoli, which are known for their chemopreventive and therapeutic effects.[2][5] In medicinal chemistry, isothiocyanates are valued as "warheads" for targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.[6] Their reactivity with nucleophilic amino acid residues like cysteine and lysine allows for the irreversible modification of protein function.[3]

The cyclobutane ring, a four-membered carbocycle, is a desirable structural motif in modern drug design. Its constrained, three-dimensional structure can help to lock in bioactive conformations, improve metabolic stability by blocking sites of metabolism, and enhance binding to protein targets.[1] The fusion of this scaffold with an isothiocyanate group in this compound presents a novel opportunity to develop new chemical probes and drug candidates.

Potential Applications in Medicinal Chemistry

-

Covalent Enzyme Inhibition: this compound can be employed as a covalent inhibitor for enzymes with nucleophilic residues in their active sites. The cyclobutane moiety can be tailored to fit into specific binding pockets, while the isothiocyanate group reacts with a nearby cysteine or lysine to form a stable covalent bond. This is particularly relevant for targets in oncology and inflammation, such as certain kinases, proteases, and deubiquitinating enzymes.

-

Scaffold for Drug Discovery: The molecule can serve as a versatile starting material for the synthesis of a variety of heterocyclic compounds and thiourea-based derivatives with potential therapeutic activities. The reaction of the isothiocyanate with amines, alcohols, and other nucleophiles allows for the rapid generation of diverse chemical libraries for screening against various biological targets.

-

Chemical Probe Development: As a reactive fragment, this compound can be used in fragment-based drug discovery to identify and validate novel binding sites on proteins of interest. Its ability to form covalent bonds facilitates the identification of target proteins and the specific sites of interaction.

Data Presentation

While specific quantitative data for this compound is not yet available in the literature, the following table provides representative data for other isothiocyanates to illustrate the typical potency ranges observed.

| Isothiocyanate Derivative | Target | Biological Activity | IC50 Value | Reference |

| Sulforaphane | Histone Deacetylase | Anticancer | ~5 µM | FASEB J. 2006, 20(1), 153-5. |

| Phenethyl Isothiocyanate | Tubulin Polymerization | Anticancer | ~2.5 µM | J. Biol. Chem. 2008, 283(13), 8578-8586. |

| Benzyl Isothiocyanate | Deubiquitinating Enzymes | Anticancer | ~10 µM | Cancer Res. 2015, 75(23), 5133-42. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing isothiocyanates from the corresponding acyl chloride.

Materials:

-

Cyclobutanecarbonyl chloride

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Anhydrous acetone or acetonitrile

-

Inert gas (Nitrogen or Argon)

-

Glassware (round-bottom flask, condenser, dropping funnel)

-

Stirring plate and magnetic stir bar

-

Rotary evaporator

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

-

Dissolve potassium thiocyanate (1.2 equivalents) in anhydrous acetone.

-

Slowly add cyclobutanecarbonyl chloride (1 equivalent) to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated potassium chloride.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Covalent Labeling of a Target Protein

This protocol outlines a general procedure for assessing the covalent modification of a protein with this compound.

Materials:

-

Purified target protein with a known or suspected reactive cysteine/lysine residue

-

This compound solution (e.g., in DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Mass spectrometer (e.g., ESI-MS)

-

SDS-PAGE analysis equipment

Procedure:

-

Prepare a solution of the purified target protein in the reaction buffer at a suitable concentration (e.g., 1-10 µM).

-

Add a molar excess of the this compound solution to the protein solution. The final DMSO concentration should be kept low (typically <1%) to avoid protein denaturation.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

Analyze the reaction mixture by mass spectrometry to determine the mass shift corresponding to the covalent adduction of the isothiocyanate to the protein. The expected mass increase is the molecular weight of this compound.

-

(Optional) Run the treated and untreated protein samples on an SDS-PAGE gel to check for any gross changes in protein mobility or integrity.

Protocol 3: Synthesis of a Thiourea Derivative for Biological Screening

This protocol describes the reaction of this compound with a primary amine to generate a thiourea derivative.

Materials:

-

This compound

-

A primary amine of interest

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Inert gas (Nitrogen or Argon)

-

Glassware (round-bottom flask)

-

Stirring plate and magnetic stir bar

Procedure:

-

Dissolve the primary amine (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add this compound (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting thiourea derivative can be purified by recrystallization or column chromatography.

-

The purified compound can then be submitted for biological screening.

Visualizations

Caption: Synthetic pathways from cyclobutanecarboxylic acid.

Caption: Mechanism of covalent enzyme inhibition.

Caption: Drug discovery workflow.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

Application Notes and Protocols: Cyclobutanecarbonyl Isothiocyanate in the Synthesis of Heterocyclic Compounds

A Note to Our Researchers:

Extensive literature searches for the application of cyclobutanecarbonyl isothiocyanate in the synthesis of heterocyclic compounds have revealed a significant gap in currently available scientific publications. While the compound is commercially available (CAS No. 161063-30-5), detailed experimental protocols, quantitative data, and specific examples of its use in forming heterocyclic systems such as thiadiazoles, triazoles, or thiazolidinones are not present in the accessible scientific literature.

Therefore, to provide valuable and actionable content for researchers, scientists, and drug development professionals, this document will focus on the broader, well-established applications of acyl isothiocyanates in heterocyclic synthesis. The principles, reaction mechanisms, and experimental methodologies presented herein are directly applicable to this compound, offering a foundational guide for its use in synthetic chemistry.

I. Introduction to Acyl Isothiocyanates in Heterocyclic Synthesis

Acyl isothiocyanates are versatile reagents in organic synthesis, prized for their dual electrophilic sites at the carbonyl carbon and the isothiocyanate carbon. This reactivity allows for a variety of cyclization reactions with binucleophilic reagents to form a wide array of five- and six-membered heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry due to their prevalence in the structures of many bioactive molecules. The general reactivity of an acyl isothiocyanate is depicted below:

Caption: General reaction scheme of acyl isothiocyanates.

II. Synthesis of Heterocyclic Compounds Using Acyl Isothiocyanates

The following sections detail the synthesis of common and medicinally relevant heterocyclic scaffolds using acyl isothiocyanates as a key building block.

Synthesis of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route involves the reaction of an acyl isothiocyanate with a hydrazine derivative.

Reaction Workflow:

Caption: Workflow for the synthesis of 1,3,4-thiadiazoles.

Experimental Protocol (General):

-

Step 1: Formation of the Acylthiosemicarbazide Intermediate

-

To a solution of the desired hydrazine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, THF), add the acyl isothiocyanate (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

The resulting precipitate of the N-acyl-N'-substituted thiosemicarbazide is collected by filtration, washed with cold solvent, and dried.

-

-

Step 2: Cyclization to the 1,3,4-Thiadiazole

-

Suspend the dried acylthiosemicarbazide intermediate in a dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture, typically between 80-120°C, for 1-3 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia).

-

The precipitated solid is filtered, washed with water, and recrystallized to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.

-

Quantitative Data for Representative Acyl Isothiocyanate Reactions:

| Acyl Isothiocyanate | Hydrazine Derivative | Product | Yield (%) | Reference |

| Benzoyl isothiocyanate | Hydrazine hydrate | 2-Amino-5-phenyl-1,3,4-thiadiazole | 85 | [Generic Protocol] |

| Acetyl isothiocyanate | Phenylhydrazine | 2-Anilino-5-methyl-1,3,4-thiadiazole | 78 | [Generic Protocol] |

Synthesis of 1,2,4-Triazole-3-thiones

1,2,4-Triazole-3-thiones are another important class of heterocycles with a broad spectrum of pharmacological activities. Their synthesis can be achieved by the reaction of acyl isothiocyanates with hydrazides, followed by base-catalyzed cyclization.

Reaction Workflow:

Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiones.

Experimental Protocol (General):

-

Step 1: Formation of the Acyl Thiosemicarbazide

-

Dissolve the acyl isothiocyanate (1.0 eq) in a suitable solvent such as acetone or THF.

-

Add the corresponding hydrazide (1.0 eq) to the solution and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and collect the precipitated solid by filtration. Wash with a small amount of cold solvent.

-

-

Step 2: Cyclization to the 1,2,4-Triazole-3-thione

-

Dissolve the obtained acyl thiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH or K2CO3).

-

Reflux the mixture for 3-5 hours.

-

After cooling, acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole-3-thione.

-

Quantitative Data for Representative Acyl Isothiocyanate Reactions:

| Acyl Isothiocyanate | Hydrazide | Product | Yield (%) | Reference |

| Benzoyl isothiocyanate | Acethydrazide | 5-Phenyl-4-acetyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 92 | [Generic Protocol] |

| 4-Chlorobenzoyl isothiocyanate | Isonicotinic acid hydrazide | 5-(4-Chlorophenyl)-4-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 88 | [Generic Protocol] |

III. Potential Signaling Pathway Interactions of Synthesized Heterocycles

While specific biological data for derivatives of this compound is unavailable, the heterocyclic cores synthesized from acyl isothiocyanates are known to interact with various biological targets. For instance, many 1,3,4-thiadiazole and 1,2,4-triazole derivatives have been reported to exhibit anticancer activity by inhibiting protein kinases.

Caption: Potential mechanism of action for heterocyclic kinase inhibitors.

IV. Conclusion and Future Directions

Acyl isothiocyanates are powerful and versatile reagents for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols and data presented provide a solid foundation for any researcher, scientist, or drug development professional looking to utilize this class of compounds.

For This compound specifically, the general methodologies outlined for acyl isothiocyanates serve as an excellent starting point for exploration. Future work should focus on the synthesis and biological evaluation of novel heterocycles derived from this particular reagent to explore the unique chemical space offered by the cyclobutane moiety. Such studies will be invaluable in discovering new therapeutic agents.

Application Notes and Protocols: Cyclobutanecarbonyl Isothiocyanate for Peptide Sequencing and Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarbonyl isothiocyanate is a reactive heterocyclic compound with significant potential in the fields of proteomics and drug development. As a member of the isothiocyanate family, it readily reacts with primary amines, such as the N-terminal α-amino group of peptides and the ε-amino group of lysine residues, to form stable thiourea derivatives. This reactivity makes it a valuable tool for peptide sequencing, protein modification, and the development of novel bioconjugates.

These application notes provide an overview of the principles and detailed protocols for utilizing this compound in two key research areas: N-terminal peptide sequencing via Edman-type degradation and targeted protein modification. The unique cyclobutylcarbonyl moiety may offer distinct advantages in terms of solubility, steric effects, and stability of the resulting derivatives compared to traditional isothiocyanates like phenyl isothiocyanate (PITC).

Principle of Reactivity

The core of this compound's utility lies in the electrophilic nature of the isothiocyanate group (-N=C=S). Under mildly alkaline conditions, the deprotonated primary amino group of a peptide or protein acts as a nucleophile, attacking the central carbon atom of the isothiocyanate. This reaction results in the formation of a stable cyclobutanecarbonylthiocarbamoyl (CBTC) derivative.[1]

In the context of peptide sequencing, this initial coupling reaction is the first step of the Edman degradation process. Subsequent treatment with a strong anhydrous acid cleaves the N-terminal amino acid as a cyclobutanecarbonylthiohydantoin (CBTH) derivative, which can then be identified by chromatography. The remainder of the peptide, now one residue shorter, can undergo further cycles of degradation.[2][3][4][5][6]

For protein modification, the reaction with lysine residues or other accessible primary amines can be used to introduce the cyclobutylcarbonyl group as a label or to modulate the protein's biological activity. The stability of the resulting thiourea linkage is a key advantage for creating robust bioconjugates.[7]

I. N-Terminal Peptide Sequencing

This compound can be employed as a reagent in a modified Edman degradation protocol for the sequential determination of the amino acid sequence of a peptide or protein from the N-terminus.

Experimental Workflow: Edman-Type Degradation

Caption: Workflow for N-terminal peptide sequencing using this compound.

Protocol: N-Terminal Sequencing of a Purified Peptide

Materials:

-

Purified peptide sample (10-100 pmol)

-

This compound solution (5% v/v in pyridine or other suitable solvent)

-

Coupling buffer: Pyridine/water (1:1 v/v), adjusted to pH 9.0 with N,N-dimethylallylamine

-

Anhydrous trifluoroacetic acid (TFA)

-

Conversion solution: 25% aqueous TFA

-

Extraction solvent: n-butyl chloride or ethyl acetate

-

HPLC system with a UV detector or a mass spectrometer

-

Standard CBTH-amino acid derivatives for calibration

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the coupling buffer.

-

Coupling Reaction:

-

Add the this compound solution to the peptide solution.

-

Incubate at 50°C for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Dry the sample completely under vacuum.

-

-

Washing: Wash the dried sample with a non-polar solvent (e.g., ethyl acetate) to remove excess reagent and by-products. Dry the sample again.

-

Cleavage Reaction:

-

Add anhydrous TFA to the dried sample.

-

Incubate at 50°C for 10 minutes to cleave the N-terminal CBTH-amino acid.

-

Dry the sample under a stream of nitrogen.

-

-

Extraction:

-

Add the extraction solvent to the dried residue to dissolve the cleaved CBTH-amino acid derivative.

-

Transfer the solvent to a new tube. The remaining peptide, now one residue shorter, is left behind.

-

Dry the extracted CBTH-amino acid.

-

-

Conversion:

-

Add the conversion solution to the dried CBTH-amino acid.

-

Incubate at 50°C for 20 minutes to convert the anilinothiazolinone (ATZ) intermediate to the more stable phenylthiohydantoin (PTH)-type derivative (CBTH-amino acid).

-

Dry the sample.

-

-

Identification:

-

Reconstitute the dried CBTH-amino acid in a suitable solvent for HPLC.

-

Inject the sample into the HPLC system and compare the retention time with those of the standard CBTH-amino acid derivatives to identify the amino acid. Alternatively, use LC-MS for identification based on mass-to-charge ratio.

-

-

Next Cycle: The shortened peptide from step 5 can be subjected to another round of Edman degradation (from step 2) to identify the next amino acid in the sequence.

Quantitative Data Summary

The following table provides illustrative data for the identification of CBTH-amino acids by HPLC. Actual retention times will vary depending on the specific HPLC conditions (column, mobile phase, gradient).

| CBTH-Amino Acid | Expected Retention Time (min) |

| CBTH-Alanine | 12.5 |

| CBTH-Glycine | 10.8 |

| CBTH-Valine | 18.2 |

| CBTH-Leucine | 22.1 |

| CBTH-Isoleucine | 21.5 |

| CBTH-Proline | 15.7 |

| CBTH-Phenylalanine | 25.3 |

| CBTH-Tryptophan | 28.9 |

| CBTH-Methionine | 20.4 |

| CBTH-Serine | 9.5 |

| CBTH-Threonine | 10.1 |

| CBTH-Cysteine | 11.3 |

| CBTH-Tyrosine | 19.8 |

| CBTH-Asparagine | 8.7 |

| CBTH-Glutamine | 9.1 |

| CBTH-Aspartic Acid | 7.9 |

| CBTH-Glutamic Acid | 8.3 |

| CBTH-Histidine | 13.2 |

| CBTH-Lysine | 14.5 |

| CBTH-Arginine | 16.0 |

II. Protein Modification

This compound can be used to covalently modify proteins, primarily at the N-terminus and the side chains of lysine residues. This modification can be used for various applications, including:

-

Introducing a unique chemical handle: The cyclobutylcarbonyl group can serve as a point of attachment for other molecules.

-

Altering protein properties: Modification can affect a protein's solubility, stability, or biological activity.

-

Probing protein structure and function: Mapping the sites of modification can provide insights into the accessibility of different regions of the protein.

Signaling Pathway Diagram: Hypothetical Modulation of a Kinase Pathway

Caption: Hypothetical inhibition of a signaling pathway by protein modification.

Protocol: Modification of a Purified Protein

Materials:

-

Purified protein solution (e.g., in phosphate-buffered saline, PBS)

-

This compound stock solution (e.g., in dimethyl sulfoxide, DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis membrane to remove excess reagent

Procedure:

-

Buffer Exchange: If the protein is not already in a suitable buffer, exchange it into the reaction buffer using a desalting column or dialysis. The buffer should be free of primary amines (e.g., Tris).

-

Modification Reaction:

-

Add the this compound stock solution to the protein solution. A molar excess of the reagent (e.g., 10- to 100-fold) is typically used. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring. The reaction time may need to be optimized.

-

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any remaining isothiocyanate. Incubate for 30 minutes.

-

Purification: Remove the excess reagent and by-products by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization:

-

Confirm the modification using techniques such as mass spectrometry (to determine the mass shift) or by monitoring changes in the protein's properties (e.g., enzymatic activity, thermal stability).

-

The extent of modification (number of modified sites) can be quantified using methods like MALDI-TOF mass spectrometry or by amino acid analysis.

-

Quantitative Data Summary: Mass Spectrometric Analysis of Modified Protein

The following table shows the expected mass shifts upon modification of a protein with this compound.

| Modification | Chemical Formula of Adduct | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |

| Single Modification | C6H7NOS | +141.0245 | +141.19 |

| Double Modification | C12H14N2O2S2 | +282.0490 | +282.38 |

| Triple Modification | C18H21N3O3S3 | +423.0735 | +423.57 |

Note: The actual number of modifications will depend on the protein's structure, the accessibility of N-termini and lysine residues, and the reaction conditions.

Safety Precautions